molecular formula C9H14N2O2 B13089622 N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide

N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide

Cat. No.: B13089622
M. Wt: 182.22 g/mol
InChI Key: YYLWSGKHCNUKTP-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide is an organic compound that features a furan ring, an amine group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide can be achieved through several methods. One common approach involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve high-temperature reactions between furan and ethylamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethyl acetate .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, furan-2-ylmethylamine derivatives, and various substituted amides and esters .

Scientific Research Applications

N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acetamide
  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)aniline

Uniqueness

N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and amine group make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylamino)ethyl]acetamide

InChI

InChI=1S/C9H14N2O2/c1-8(12)11-5-4-10-7-9-3-2-6-13-9/h2-3,6,10H,4-5,7H2,1H3,(H,11,12)

InChI Key

YYLWSGKHCNUKTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=CO1

Origin of Product

United States

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